7-[2-(1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
7-[2-(1H-Indol-3-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrazolo-pyrido-pyrimidinone core substituted at position 7 with a 2-(1H-indol-3-yl)ethyl group.
Properties
IUPAC Name |
11-[2-(1H-indol-3-yl)ethyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c25-19-15-12-21-18-5-8-22-24(18)17(15)7-10-23(19)9-6-13-11-20-16-4-2-1-3-14(13)16/h1-5,7-8,10-12,20H,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAMYAUHBDDNBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C=CC4=C(C3=O)C=NC5=CC=NN45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic synthesis. One common approach includes:
Formation of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Construction of the Pyrazolo-Pyrido-Pyrimidine Core: This involves cyclization reactions starting from appropriate pyridine and pyrazole precursors. The cyclization can be facilitated by using strong acids or bases and high temperatures.
Coupling of Indole and Pyrazolo-Pyrido-Pyrimidine: The final step involves coupling the indole moiety with the pyrazolo-pyrido-pyrimidine core. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under palladium catalysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine and pyridine rings in the compound exhibit reactivity toward nucleophilic agents, particularly at electron-deficient positions. Key findings include:
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Amination : Reaction with hydroxylamine or methoxyamine at the pyrimidinone carbonyl group generates imine or oxime derivatives . For example:
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Morpholine Substitution : The chlorine atom at position 7 of analogous pyrazolo[1,5-a]pyrimidine derivatives undergoes substitution with morpholine under mild conditions (K₂CO₃, RT, 94% yield) .
Table 1: Nucleophilic Substitution Reactions
Cyclization and Ring-Formation Reactions
The compound serves as a precursor for synthesizing extended heterocyclic systems:
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Triazole Formation : Reaction with triethyl orthoformate in acetonitrile induces cyclization, forming triazolo[1,5-a]pyridine derivatives . This reaction proceeds via intermediate hydrazones.
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Pyrazolo-Pyridine Fusion : Under Pd(OAc)₂ catalysis, coupling with ethyl cyanoacetate yields fused pyrazolo[1,5-a]pyridine systems .
Table 2: Cyclization Reactions
Electrophilic Aromatic Substitution
The indole moiety undergoes electrophilic substitution, particularly at the C3 position:
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Halogenation : Bromination with NBS (N-bromosuccinimide) in DMF introduces bromine at C3 of the indole ring.
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Nitration : Nitrating agents (HNO₃/H₂SO₄) selectively functionalize the pyridine ring at position 4 .
Oxidation and Reduction
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Oxidation : The pyrimidinone ring is resistant to oxidation, but the indole ethyl side chain undergoes hydroxylation with H₂O₂/Fe²⁺, forming a secondary alcohol.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative, altering the compound’s planarity and bioactivity .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
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Suzuki-Miyaura : Aryl boronic acids couple at position 5 of the pyrazolo ring under Pd(OAc)₂ catalysis (EtOH, 80°C) .
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Buchwald-Hartwig : Amination of chlorinated analogs with aryl amines forms C–N bonds at position 7 .
Table 3: Cross-Coupling Reactions
Acid/Base-Mediated Rearrangements
Under acidic conditions (HCl/EtOH), the pyrimidinone ring undergoes ring-opening to form amino-pyridine intermediates, which can recyclize under basic conditions (NaOH) .
Key Mechanistic Insights
Biological Activity
The compound 7-[2-(1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound based on available research.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multi-step reactions that incorporate various substituents to enhance biological activity. For instance, the synthesis often begins with the reaction of 5-amino-3-methylpyrazole with diethyl malonate, followed by chlorination and nucleophilic substitution reactions to yield derivatives with specific substitutions at the C(7) position. These modifications can significantly influence the compound's pharmacological properties .
Anticancer Properties
Recent studies have shown that compounds related to pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activities. For example, derivatives of this class have been tested against various cancer cell lines, demonstrating growth inhibition and apoptosis induction. Specifically, compounds similar to this compound have shown effective cytotoxicity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines with IC50 values ranging from 2.43 to 14.65 μM .
The mechanism through which these compounds exert their effects often involves the disruption of microtubule assembly and induction of apoptosis in cancer cells. For instance, some derivatives have been shown to enhance caspase-3 activity significantly, indicating their role in promoting programmed cell death. Additionally, they may interfere with cell cycle progression at various phases, further contributing to their anticancer efficacy .
Other Biological Activities
Beyond anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their neuropsychiatric effects and potential as anti-infective agents. The structural diversity within this class allows for targeting multiple biological pathways, making them promising candidates for treating various diseases including neurogenic disorders and infections .
Case Studies
Several case studies highlight the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives:
| Study | Compound | Activity | Cell Line | IC50 Value |
|---|---|---|---|---|
| 7d | Cytotoxicity | MDA-MB-231 | 2.43 μM | |
| 10c | Apoptosis Induction | HepG2 | 4.98 μM | |
| Various | Antimicrobial | Various | MIC = 3.9 μg/mL |
These studies demonstrate not only the anticancer potential but also the broad-spectrum activity against microbial pathogens.
Scientific Research Applications
Key Characteristics:
- Molecular Formula: C15H15N5O
- Molecular Weight: 281.32 g/mol
- Structural Features: Indole ring, pyrazolo-pyrimidine core
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.
Case Study:
In a study investigating the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives, compounds showed promising activity against various cancer cell lines. The most potent derivatives demonstrated IC50 values in the low nanomolar range, indicating strong inhibitory effects on cancer cell viability .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It is believed to modulate the PI3K/AKT signaling pathway, which plays a crucial role in inflammatory responses.
Research Findings:
A recent investigation revealed that certain pyrazolo[1,5-a]pyrimidine derivatives can selectively inhibit the PI3Kδ isoform, which is implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This selectivity suggests potential for developing targeted therapies for these conditions .
Neurological Disorders
There is emerging evidence supporting the use of pyrazolo[1,5-a]pyrimidines as P2X3 receptor inhibitors, which may be beneficial in treating neurogenic disorders such as chronic pain.
Experimental Results:
In preclinical models, compounds similar to 7-[2-(1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one have shown efficacy in reducing pain perception by inhibiting P2X3 receptors .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Biological Activity | IC50 Value (nM) |
|---|---|---|---|
| CPL302253 | Pyrazolo[1,5-a]pyrimidine | Anticancer | 2.8 |
| Compound A | Pyrazolo[1,5-a]pyrimidine | Anti-inflammatory | 15 |
| Compound B | Pyrazolo[1,5-a]pyrimidine | P2X3 inhibition | 10 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues are compared in Table 1 , highlighting substituent variations and their implications:
Table 1: Structural Comparison of Pyrazolo-Pyrido-Pyrimidinone Derivatives
Key Observations :
- Chlorinated Analogues : The compound in features dual chloro-substituents, increasing molecular weight and lipophilicity compared to the target compound. Chlorine atoms may enhance binding to hydrophobic pockets in biological targets .
- Hydroxy Derivatives : The 7-hydroxy analogue () exhibits higher polarity (logP reduced by ~1.5 units) due to the hydroxyl group, favoring aqueous solubility but limiting blood-brain barrier penetration .
- Indole vs. Aromatic Substitutions : The indole ethyl group in the target compound provides a planar aromatic system distinct from chlorophenyl or methoxy-substituted derivatives (e.g., compound 60 in ), which exhibit upfield-shifted NMR signals due to electron-donating groups .
Key Insights :
- Imaging Applications: Fluorinated derivatives () demonstrate the adaptability of the core structure for diagnostic applications, though pharmacokinetic optimization is required .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
